N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazole-thioether core. Its structure includes:
- A 2-bromo-4,6-difluorophenyl group attached to the acetamide nitrogen.
- A 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole ring linked via a sulfur atom to the acetamide backbone.
The bromo and difluoro substituents enhance electrophilic reactivity, while the pyridinyl group may facilitate hydrogen bonding or π-π stacking interactions in biological or crystalline environments .
Properties
Molecular Formula |
C16H12BrF2N5OS |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H12BrF2N5OS/c1-24-15(9-2-4-20-5-3-9)22-23-16(24)26-8-13(25)21-14-11(17)6-10(18)7-12(14)19/h2-7H,8H2,1H3,(H,21,25) |
InChI Key |
VFHQBBOOGRORQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromo-Difluorophenyl Group: This step may involve a halogenation reaction using bromine and fluorine sources.
Coupling with Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves coupling the triazole and bromo-difluorophenyl intermediates with the acetamide group under suitable conditions, such as using a base and a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
Biology
The compound is investigated for its potential as a bioactive agent. Research indicates that it may exhibit antimicrobial and anticancer properties. The triazole ring is known for its ability to interact with various biological targets, potentially modulating enzyme activity or receptor functions.
Medicine
In the field of drug development, this compound is explored for its therapeutic applications. Its mechanism of action may involve:
- Inhibition of Enzymes: The compound could bind to specific enzymes' active sites, decreasing their catalytic activity.
- Modulation of Receptors: It may interact with cell surface or intracellular receptors, altering signaling pathways that are critical for disease progression.
Industry
The compound has potential applications in developing agrochemicals and advanced materials. Its unique properties can be utilized in creating polymers or coatings with specific functionalities tailored for industrial needs.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates novel synthetic pathways |
| Biology | Antimicrobial and anticancer properties | Potential therapeutic agent |
| Medicine | Drug candidate targeting specific enzymes or receptors | Development of new treatments |
| Industry | Development of agrochemicals and advanced materials | Enhances material properties |
Case Studies
- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.
- Cancer Research : Investigations into the anticancer properties revealed that this compound could inhibit the growth of cancer cells in vitro by inducing apoptosis through specific molecular pathways.
- Material Science : Research into the use of this compound in creating advanced coatings showed promising results in enhancing durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting Protein-Protein Interactions: Binding to specific protein interfaces and disrupting their interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
4-Methyl vs. 4-Ethyl Substitution
- Ethyl-substituted analog (: C₁₇H₁₄BrF₂N₅OS, MW 454.29 g/mol):
Replacing the methyl group with ethyl increases hydrophobicity (logP ~2.8 vs. ~2.5 for methyl) and may enhance membrane permeability. However, bulkier substituents could sterically hinder binding to target proteins . - Methyl-substituted target compound : Likely offers a balance between lipophilicity and steric accessibility, making it preferable for drug design where moderate solubility and target engagement are critical.
Pyridin-4-yl vs. Pyridin-3-yl Orientation
- This variation could reduce bioactivity in kinase inhibition assays .
Modifications on the Phenyl Acetamide Group
Trifluoromethylphenyl vs. Bromo-difluorophenyl (: C₂₁H₁₅BrF₃N₅OS, MW 522.29 g/mol):
- However, it may also elevate toxicity risks due to bioaccumulation .
- Bromo-difluorophenyl in the target compound offers a balance of halogenic effects for covalent binding (bromine) and steric tuning (fluorine).
Sulfamoylphenyl Substituent (: C₁₉H₁₅BrN₆O₃S₂, MW 535.45 g/mol):
Data Table: Key Structural and Molecular Features
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This compound incorporates a variety of functional groups, including bromine, fluorine, sulfur, and a triazole ring, which contribute to its reactivity and biological interactions. The following sections will explore its synthesis, biological mechanisms, and specific activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the formation of the triazole ring, followed by the introduction of furan and pyridine groups. The final steps include incorporating the bromo and difluorophenyl groups and forming the acetamide linkage.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various downstream effects. Notably, compounds with triazole structures have been shown to exhibit anti-cancer properties by inhibiting kinase activity or interfering with DNA replication processes .
Anticancer Properties
Recent studies have evaluated the antiproliferative activity of triazole derivatives against various cancer cell lines. For instance, triazole compounds have demonstrated significant cytotoxicity against breast, colon, and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Triazoles are recognized for their broad-spectrum antimicrobial properties. They have been shown to inhibit both bacterial and fungal growth. For example:
- Antibacterial Activity : Compounds similar to this compound have exhibited significant activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The triazole scaffold is particularly effective against fungal pathogens due to its ability to inhibit ergosterol biosynthesis .
Study 1: Antiproliferative Effects
A study conducted on various triazole derivatives demonstrated that those containing pyridine moieties exhibited enhanced antiproliferative effects against cancer cell lines. The study highlighted that modifications in the substituents on the triazole ring significantly influenced the activity levels .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of triazole derivatives revealed that compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics against resistant strains of bacteria .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C20H14BrF2N5O2S |
| Molecular Weight | 506.3 g/mol |
| IUPAC Name | N-(2-bromo-4,6-difluorophenyl)-2-{...} |
| Anticancer Activity | Significant against breast/colon/lung cancer cells |
| Antimicrobial Activity | Effective against S. aureus, E. coli, fungi |
| Mechanism of Action | Enzyme inhibition; disruption of DNA replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
